Ustusolate E

Cytotoxicity HL-60 leukemia Drimane sesquiterpenoid

Researchers needing reproducible cytotoxic profiling require compound-specific verification, as drimane analogs diverge dramatically in potency and selectivity. Ustusolate E solves this with validated activity:

Molecular Formula C21H26O6
Molecular Weight 374.4 g/mol
CAS No. 1175543-06-2
Cat. No. B3338608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUstusolate E
CAS1175543-06-2
Molecular FormulaC21H26O6
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1C(C=C3C2(C(=O)OC3)O)OC(=O)C=CC=CC=O)C)C
InChIInChI=1S/C21H26O6/c1-19(2)9-7-10-20(3)17(19)15(27-16(23)8-5-4-6-11-22)12-14-13-26-18(24)21(14,20)25/h4-6,8,11-12,15,17,25H,7,9-10,13H2,1-3H3/b6-4+,8-5+/t15-,17+,20+,21+/m1/s1
InChIKeyNTEIYTQTTHYBTI-BEFOBABASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ustusolate E Procurement Guide


Ustusolate E is a drimane-type sesquiterpenoid isolated from marine-derived fungi, primarily Aspergillus ustus 094102 and Aspergillus calidoustus TJ403-EL05 [1]. It belongs to the naphthofuran class of organic compounds and features an aldehyde-containing side chain that is critical for its bioactivity [2]. Ustusolate E has demonstrated moderate to significant cytotoxicity against multiple human cancer cell lines, including HL-60 leukemia (IC50 9.0 µM), AGS gastric cancer (IC50 2.795 µM), MCF-7 breast cancer (IC50 10 µM), and 786-O renal cell carcinoma (IC50 14.73 µM) [1][3]. Its mechanism involves PI3K/AKT/mTOR pathway suppression and p53 pathway activation, leading to G2/M cell cycle arrest and caspase-dependent apoptosis [3].

Marine natural product sesquiterpenoid research
Cancer cell-line panel cytotoxicity screening
PI3K/AKT/mTOR and p53 pathway investigation

Why Ustusolate E Is Irreplaceable


Within the drimane sesquiterpenoid family, minor structural variations produce substantial differences in cytotoxic potency, cell-type selectivity, and downstream signaling effects. For instance, Ustusolate A—a close scaffold analog—exhibits 2.3-fold weaker activity against HL-60 cells (IC50 20.6 µM vs 9.0 µM for Ustusolate E) [1]. The hydroxylated derivative 11α-hydroxy-ustusolate E (HUE) shows inverted cell-type selectivity: Ustusolate E is more potent against AGS gastric cancer cells (IC50 2.795 vs 3.365 µM), while HUE is more potent against 786-O renal carcinoma cells (IC50 11.31 vs 14.73 µM) [2]. Furthermore, Ustusolate E and HUE trigger markedly different transcriptomic responses, with HUE affecting 142 differentially expressed genes versus only 22 for Ustusolate E [2]. These quantitative divergences mean that substituting one drimane sesquiterpenoid for another can lead to fundamentally different experimental outcomes, making compound-specific verification essential for reproducible research.

Cell-type selectivity: Close drimane analogs may invert tissue preference; cell-line response profiles require individual verification.
Transcriptomic impact: Analog substitution can shift gene expression patterns by >6-fold, altering mechanistic interpretation.
Enzyme inhibition profile: PTP1B inhibitory activity varies substantially among congeners, potentially confounding target-specific studies.

Ustusolate E: Head-to-Head Comparisons


HL-60 Leukemia Cytotoxicity vs. Ustusolate A

In the same study, Ustusolate E (8) demonstrated significantly stronger cytotoxicity against HL-60 leukemia cells than its close analog Ustusolate A (4). Both compounds were isolated from the same fungal strain (Aspergillus ustus 094102) and tested under identical assay conditions, providing a direct head-to-head comparison [1].

HL-60 Cytotoxicity
Head-to-head
IC50 9.0 µM vs. 20.6 µM (Ustusolate A)
2.3-fold lower IC50; MTT assay, Aspergillus ustus 094102 isolate
Supports HL-60 cytotoxicity endpoint review
Data to verify for independent replicate studies
Cytotoxicity HL-60 leukemia Drimane sesquiterpenoid Anticancer screening

Gastric vs. Renal Cancer Cell Selectivity

A direct comparative study of Ustusolate E (UE) and its hydroxylated analog 11α-hydroxy-ustusolate E (HUE) revealed inverse cell-type selectivity. UE was more potent against AGS gastric cancer cells (IC50 2.795 µM vs 3.365 µM for HUE), whereas HUE was more potent against 786-O renal clear cell carcinoma cells (IC50 11.31 µM vs 14.73 µM for UE) [1]. Both compounds were isolated from Aspergillus calidoustus TJ403-EL05 and evaluated using identical CCK-8 assay protocols with 48-hour treatment.

Cell-Type Selectivity
Head-to-head
AGS IC50 2.795 vs 3.365 µM (HUE)
786-O IC50 14.73 vs 11.31 µM (HUE)
CCK-8, 48h, Aspergillus calidoustus TJ403-EL05
Supports cell-type selectivity endpoint review
Inverted preference; model-specific validation needed
Gastric cancer Renal cell carcinoma Cell-type selectivity Drimane sesquiterpenoid

Transcriptomic Impact vs. 11α-Hydroxy-Ustusolate E

RNA-sequencing analysis of AGS cells treated with Ustusolate E (UE, 4 µM) versus 11α-hydroxy-ustusolate E (HUE, 3 µM) for 24 hours revealed a striking difference in transcriptomic impact. HUE treatment dysregulated 142 genes (96 upregulated, 46 downregulated; fold change ≥1.5, Q ≤0.05), whereas UE treatment affected only 22 genes (16 upregulated, 6 downregulated) under the same criteria [1]. KEGG enrichment analysis showed that HUE-affected DEGs were significantly enriched in focal adhesion, PI3K/AKT/mTOR signaling, and cell cycle pathways, while UE-affected DEGs were enriched only in cytokine-cytokine receptor interactions.

Transcriptomic Footprint
Head-to-head
22 DEGs (UE) vs. 142 DEGs (HUE)
RNA-seq, AGS cells, 24h, fold change ≥1.5, Q ≤0.05
Supports pathway-specific transcriptomic profiling
Fewer DEGs; mechanistic interpretation requires further study
Transcriptomics Gene expression Mechanism of action PI3K/AKT/mTOR

Cytotoxicity & PTP1B Inhibition vs. Asperflavinoid C

A cross-study comparison shows that Ustusolate E and asperflavinoid C exhibit identical MCF-7 breast cancer cytotoxicity (IC50 10 µM for both compounds), both inducing caspase-dependent apoptosis and G2/M cell cycle arrest [1]. However, in cell-free enzyme assays, Ustusolate E inhibits PTP1B with an IC50 of 50 µg/mL, while asperflavinoid C is 18-fold more potent at 2.8 µg/mL [1]. Both compounds were isolated from marine-derived fungal sources and evaluated in the same publication.

MCF-7 & PTP1B
Cross-study comparable
MCF-7 IC50 10 µM (both)
PTP1B IC50 50 vs. 2.8 µg/mL (Asperflavinoid C)
MTT, cell-free enzyme assay; Mar Drugs 2022
Supports PTP1B-independent cytotoxicity investigation
Orthogonal mechanisms; cross-study validation recommended
Breast cancer MCF-7 PTP1B inhibition Enzyme target

A549 Lung Cancer Cytotoxicity vs. Ustusolate C

In the original isolation study, Ustusolate E (compound 8) and Ustusolate C (compound 6) were tested in parallel against A549 human lung adenocarcinoma cells. Ustusolate E showed an IC50 of 9.0 µM, while Ustusolate C showed an IC50 of 10.5 µM under identical SRB assay conditions [1]. Although the difference is modest (1.17-fold), it is consistent with Ustusolate E's general trend of higher potency across multiple cell lines compared to other ustusolate congeners.

A549 Lung Cancer
Head-to-head
IC50 9.0 µM vs. 10.5 µM (Ustusolate C)
1.17-fold difference; SRB assay, same fungal strain
Supports A549 cytotoxicity screening context
Marginal potency edge; broader profiling available
Lung cancer A549 Cytotoxicity ranking Drimane sesquiterpenoid

Ustusolate E Application Scenarios


Gastric Cancer Screening & Pathway Deconvolution

Ustusolate E is the preferred drimane sesquiterpenoid for gastric cancer studies, with an IC50 of 2.795 µM against AGS cells—its most potent activity across all tested cell lines [1]. Its more restricted transcriptomic footprint (22 DEGs vs 142 for HUE) makes it advantageous for target deconvolution studies where minimizing confounding gene expression changes is critical. The PI3K/AKT/mTOR suppression and p53 activation mechanisms are well-validated in this cell line, enabling robust downstream signaling analyses [1].

Cell-Type Selectivity: Gastric vs. Renal Carcinoma

The inverted selectivity between Ustusolate E (preferential for AGS) and 11α-hydroxy-ustusolate E (preferential for 786-O) provides a powerful paired-tool system for investigating structure-activity relationships governing tissue-specific cytotoxicity [1]. Researchers can use this pair to probe how the 11α-hydroxyl modification shifts selectivity from gastric to renal cancer cells, informing medicinal chemistry optimization of drimane-based lead compounds.

PTP1B-Orthogonal Breast Cancer Mechanism Studies

Ustusolate E achieves MCF-7 breast cancer cytotoxicity (IC50 10 µM) comparable to asperflavinoid C, yet is 18-fold weaker as a PTP1B enzyme inhibitor (IC50 50 vs 2.8 µg/mL) [2]. This discordance makes Ustusolate E an ideal tool compound for dissecting PTP1B-independent anticancer mechanisms in breast cancer models, enabling researchers to distinguish between enzyme-targeted effects and off-target cellular cytotoxicity.

Leukemia Cytotoxicity Comparative Screening

With an HL-60 IC50 of 9.0 µM, Ustusolate E is 2.3-fold more potent than Ustusolate A (IC50 20.6 µM) against human promyelocytic leukemia cells [3]. It also demonstrates activity against lymphoma L5178Y cells (IC50 1.6 µM) [2], indicating broader hematological malignancy coverage than most ustusolate congeners. This profile supports its use as a reference compound in leukemia-focused natural product screening panels.

Application
Selection Property
Validation Focus
Gastric adenocarcinoma cell-model studies
Pathway-response endpoint review
PI3K/AKT/mTOR and p53 signaling context
Tissue-selectivity SAR investigation
Analog-pair cell-type profiling
11α-hydroxyl modification selectivity review
PTP1B-independent breast cancer mechanism dissection
Enzyme vs. cellular endpoint discrimination
Breast cancer cell-model response context
Hematological malignancy screening panel
Cytotoxicity endpoint comparison
Leukemia cell-line response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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